Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate
Description
Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 1,2,4-oxadiazole ring substituted with a 2,2-dimethylpropyl (neopentyl) group at the 5-position. Its molecular formula is C₁₅H₁₈N₂O₃ (molecular weight: 274.32 g/mol). The compound is primarily utilized in pharmaceutical and agrochemical research, though commercial availability has been discontinued as noted by CymitQuimica . Structural analogs of this compound are often explored for their bioactivity, particularly in pesticidal and medicinal applications, due to the oxadiazole ring’s stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)9-12-16-13(17-20-12)10-5-7-11(8-6-10)14(18)19-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAGTOMPGSDOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate (CAS No. 1354952-40-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Biological Activity Overview
The compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows for interaction with multiple biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- A study on Mannich bases showed that derivatives possess potent antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The oxadiazole moiety is known for its anticancer properties. Compounds containing this functional group have been reported to inhibit tumor cell proliferation:
- A study found that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds like this compound may modulate inflammatory responses:
- Research has shown that similar structures can inhibit pro-inflammatory cytokines and reduce edema in animal models .
Case Studies
- Antibacterial Activity : A series of Mannich bases were synthesized and tested for their antibacterial effects. Some derivatives showed significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anticancer Activity : In vitro studies demonstrated that certain oxadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds were found to significantly reduce cell viability in breast cancer cells through cell cycle arrest and apoptosis induction .
- Anti-inflammatory Activity : In a model of acute inflammation, compounds similar to this compound were shown to reduce paw swelling and inflammatory mediator levels significantly .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate
- Structure : The meta-substituted isomer (3-position on the benzoate ring vs. para-substituted in the target compound).
- Molecular Formula : C₁₅H₁₈N₂O₃ (identical to the target compound) .
- The para-substituted isomer may exhibit distinct pharmacokinetic properties due to steric and electronic differences in the aromatic ring substitution .
Ester Variant: Ethyl 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoate
- Structure : Ethyl ester (vs. methyl) and isopropyl substituent (vs. neopentyl) on the oxadiazole ring.
- Molecular Formula : C₁₄H₁₆N₂O₃ (molecular weight: 260.29 g/mol) .
- The isopropyl substituent is less sterically hindered than neopentyl, possibly altering binding affinity in biological targets .
Functional Group Analogs: Pesticide-Related Methyl Esters
- Examples :
- Comparison : These compounds replace the oxadiazole ring with imidazoline or thiazole moieties, which confer different modes of action (e.g., acetolactate synthase inhibition in herbicides). The target compound’s neopentyl-oxadiazole system may offer greater metabolic stability compared to these analogs .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity: The neopentyl group in the target compound likely enhances steric shielding, reducing enzymatic degradation compared to isopropyl or imidazolinone analogs .
- Synthetic Challenges : Discontinuation of the target compound (as per CymitQuimica) may relate to synthesis complexity or stability issues, whereas its ethyl and meta-substituted analogs remain accessible .
- Thermodynamic Stability : Computational studies (unavailable in provided evidence) are recommended to compare the para vs. meta isomers’ conformational stability and intermolecular interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
